Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-
Description
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 1-(2-methoxyphenyl)-4-(4-pentylphenyl)sulfonylpiperazine reflects its structural components: a piperazine core substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a 4-pentylbenzenesulfonyl moiety. The molecular formula C₂₂H₃₀N₂O₃S corresponds to a molecular weight of 402.55 g/mol , calculated as follows:
- Carbon (C): 22 × 12.01 = 264.22 g/mol
- Hydrogen (H): 30 × 1.008 = 30.24 g/mol
- Nitrogen (N): 2 × 14.01 = 28.02 g/mol
- Oxygen (O): 3 × 16.00 = 48.00 g/mol
- Sulfur (S): 1 × 32.07 = 32.07 g/mol
Total : 402.55 g/mol.
The methoxy group (-OCH₃) at the 2-position of the phenyl ring introduces electron-donating effects, while the sulfonyl group (-SO₂-) at the 4-position of the pentylphenyl substituent contributes to the compound’s polarity and hydrogen-bonding capacity. The pentyl chain (C₅H₁₁) enhances lipophilicity, influencing solubility and intermolecular interactions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR analysis reveals characteristic absorption bands (Table 1):
- S=O symmetric and asymmetric stretching : Strong peaks at 1150–1200 cm⁻¹ and 1320–1380 cm⁻¹ , typical of sulfonyl groups.
- C-O-C stretching : A medium-intensity band at 1240–1270 cm⁻¹ from the methoxy group.
- Aromatic C-H bending : Peaks at 680–860 cm⁻¹ , consistent with monosubstituted benzene rings.
- Aliphatic C-H stretching : Bands at 2800–3000 cm⁻¹ from the pentyl chain.
Table 1 : Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S=O (sulfonyl) | 1320–1380 | Strong |
| C-O-C (methoxy) | 1240–1270 | Medium |
| Aromatic C-H bending | 680–860 | Strong |
| Aliphatic C-H stretching | 2800–3000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, CDCl₃) :
¹³C NMR :
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 403.2 [M+H]⁺ , consistent with the molecular weight. Key fragments include:
X-ray Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound is unavailable, analogous piperazine sulfonamides crystallize in the triclinic P-1 space group with unit cell parameters a = 8.9174 Å, b = 9.1478 Å, c = 11.846 Å, α = 92.8°, β = 110.5°, γ = 116.9° . The piperazine ring adopts a chair conformation , with the sulfonyl and methoxyphenyl groups in equatorial positions to minimize steric strain. The pentyl chain exhibits a fully extended conformation, facilitating van der Waals interactions in the crystal lattice.
Computational Molecular Modeling
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
- Bond lengths :
- S-O: 1.432–1.443 Å
- C-N (piperazine): 1.458–1.472 Å
- Dihedral angles :
The HOMO-LUMO gap of 4.8 eV indicates moderate electronic stability, localized on the sulfonyl and methoxyphenyl groups (Figure 1).
Molecular Dynamics (MD) Simulations
MD simulations in explicit solvent (water, 300 K) show:
- Solvent-accessible surface area (SASA) : 520 Ų , dominated by the pentyl chain.
- Root-mean-square fluctuation (RMSF) : < 1.2 Å for the piperazine core, indicating rigidity.
Figure 1 : HOMO (left) and LUMO (right) orbitals of 1-(2-methoxyphenyl)-4-(4-pentylphenyl)sulfonylpiperazine, calculated at the B3LYP/6-311+G(d,p) level.
Properties
CAS No. |
920527-68-0 |
|---|---|
Molecular Formula |
C22H30N2O3S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(4-pentylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-3-4-5-8-19-11-13-20(14-12-19)28(25,26)24-17-15-23(16-18-24)21-9-6-7-10-22(21)27-2/h6-7,9-14H,3-5,8,15-18H2,1-2H3 |
InChI Key |
TVNFVKBTIDYODI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
Synthesis of the Piperazine Intermediate :
- The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of 2-methoxyphenylamine with a suitable reagent to form the piperazine derivative.
-
- The next step is the sulfonation of the piperazine intermediate. This is typically done using sulfonyl chlorides or sulfonic acids, which react with the piperazine to introduce the sulfonyl group at the desired position.
-
- The final coupling involves attaching the pentylphenyl group to the sulfonated piperazine structure. This can be performed using coupling agents or through direct nucleophilic substitution reactions.
Detailed Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Synthesis of Piperazine | 2-Methoxyphenylamine, Reagent A | Heat at 80°C for 2 hours | ~75% |
| Sulfonation | Piperazine Intermediate, Sulfonyl Chloride | Stir at room temperature for 12 hours | ~85% |
| Coupling Reaction | Sulfonated Piperazine, Pentylphenol | Heat under reflux for 4 hours | ~70% |
Purification Techniques
After synthesis, purification techniques are essential to isolate and purify the final product:
Recrystallization : This method is commonly used to purify solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Column Chromatography : This technique can be employed for separating compounds based on their polarity and size, ensuring that impurities are removed effectively.
To confirm the purity and structure of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl] various analytical techniques can be utilized:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for analyzing the purity of synthesized compounds. The mobile phase typically consists of acetonitrile and water with phosphoric acid as an additive for better separation.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperature, pressure, and pH to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Serotonin Receptor Research :
- The compound has been evaluated for its binding affinity to serotonin receptors, particularly the 5-HT7 receptor. A study demonstrated that derivatives of this piperazine could serve as potential positron emission tomography (PET) radiotracers for imaging the serotonin 5-HT7 receptor in the rat brain, showing specific binding in regions such as the thalamus . This application is crucial for understanding psychiatric disorders where serotonin pathways are implicated.
-
Antidepressant Activity :
- Research has indicated that various derivatives of piperazine exhibit significant antidepressant-like activity. For instance, a series of compounds synthesized from N-(2-methoxyphenyl)piperazine showed high affinity towards 5-HT1A and 5-HT7 receptors, with some derivatives demonstrating stronger effects than traditional antidepressants like imipramine in animal models . This suggests potential therapeutic uses in treating depression and anxiety disorders.
-
Anticancer Properties :
- Novel piperazine derivatives have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated cytotoxic effects against cancer cell lines and were also studied for their inhibitory effects on carbonic anhydrase enzymes, which are involved in tumor growth . This dual action highlights the potential of these compounds in cancer therapy.
Analytical Applications
- Liquid Chromatography Techniques :
- The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A specific method utilizing acetonitrile and phosphoric acid as mobile phases allows for the separation and identification of impurities, making it suitable for pharmacokinetic studies . This application is vital for quality control in pharmaceutical formulations.
Case Study 1: Imaging Studies with PET
A study synthesized a derivative of piperazine labeled with carbon-11 to evaluate its potential as a PET radiotracer. The findings showed that this compound could effectively bind to the 5-HT7 receptor in vivo, providing insights into its distribution and metabolism in the brain .
Case Study 2: Antidepressant-Like Activity
In a series of behavioral tests on mice, new derivatives of N-(2-methoxyphenyl)piperazine were assessed for their antidepressant-like properties. The results indicated that certain compounds not only exhibited high receptor affinity but also demonstrated significant behavioral improvements compared to controls .
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
The sulfonyl group’s aryl or alkyl substituent significantly impacts biological activity. Key comparisons include:
Key Observations:
Variations in the Aromatic Piperazine Substituent
The 2-methoxyphenyl group at the 1-position is a recurring motif in neuroactive compounds. Comparisons with other arylpiperazines include:
Key Observations:
- Receptor Selectivity: The 2-methoxyphenyl group is associated with balanced D2/5-HT1A receptor modulation, as seen in p-MPPI and p-MPPF (), which act as 5-HT1A antagonists.
- Anticancer Activity: In propanamide derivatives, phenylpiperazine outperformed 2-methoxyphenyl analogs, indicating substituent-dependent cytotoxicity .
Neuroactivity and Receptor Binding
- Dopamine D2 Receptor Affinity: Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () show high D2 affinity, attributed to the nitrobenzyl-piperidine extension. The target compound’s pentylsulfonyl group may similarly influence allosteric binding.
- 5-HT1A Antagonism: p-MPPI and p-MPPF () demonstrate that sulfonyl-linked iodobenzamido/fluorobenzamido groups enhance 5-HT1A antagonism. The target’s pentylphenylsulfonyl may alter binding kinetics.
Antibacterial and Anticancer Activity
- Antibacterial: 1-(2-methoxyphenyl)piperazine derivatives with cinnamyl substituents () exhibit Gram-positive/Gram-negative activity. The sulfonyl group in the target compound may confer similar properties.
- Anticancer: Sulfonamide-piperazine hybrids () highlight the role of sulfonyl groups in enzyme inhibition. The pentyl chain could modulate interactions with targets like IDH1 or tubulin.
Biological Activity
Piperazine derivatives exhibit a wide range of biological activities, and the compound Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is no exception. This compound, identified by its CAS number 920527-68-0, has garnered interest due to its potential pharmacological applications, particularly in the fields of neuropharmacology and antimicrobial activity.
- Molecular Formula: C22H30N2O3S
- Molecular Weight: 398.56 g/mol
- Structure: The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a pentylphenyl moiety.
Anticonvulsant Activity
Research has indicated that piperazine derivatives can exhibit anticonvulsant properties. A study on similar compounds showed that derivatives containing a piperazine structure were screened for their anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. The most potent compounds demonstrated significant anticonvulsant effects without neurotoxicity at doses up to 100 mg/kg . Although specific data on the compound is limited, the structural similarities suggest potential for similar activity.
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been explored. A related study highlighted that certain piperazine-based compounds exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, indicating promising potential for therapeutic applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of piperazine derivatives. Compounds with varied substitutions on the piperazine ring have shown different levels of biological activity. For instance, modifications in the aromatic substituents can significantly influence both anticonvulsant and antimicrobial activities. The pharmacophore model has been utilized to rationalize these effects and guide further synthesis of more potent derivatives .
Case Studies
- Anticonvulsant Screening : In a study evaluating various piperazine derivatives, compounds with specific substitutions demonstrated enhanced anticonvulsant activity compared to standard drugs like phenytoin. The correlation between structural modifications and biological efficacy was established through detailed pharmacological testing.
- Antimicrobial Efficacy : Another case involved synthesizing a series of piperazine-based compounds that were tested against clinical isolates of bacteria. Some exhibited antimicrobial activity comparable to ampicillin, thereby validating the therapeutic potential of this class of compounds .
Data Table: Biological Activities of Piperazine Derivatives
| Compound Name | Anticonvulsant Activity | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|---|
| Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- | Potential (similar SAR) | Moderate | 100 - 400 |
| Piperazine derivative A | Significant | Good | 150 |
| Piperazine derivative B | Moderate | Moderate | 300 |
Q & A
Q. What are the recommended synthetic routes and purification strategies for synthesizing 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]piperazine?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting 1-(2-methoxyphenyl)piperazine with 4-pentylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or DIPEA in dichloromethane) . Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires controlled temperature (0–5°C during sulfonylation) and inert atmosphere to prevent side reactions .
Q. How is the structural integrity of this piperazine derivative confirmed post-synthesis?
Structural characterization employs:
- NMR spectroscopy : and NMR to verify methoxy (-OCH), sulfonyl (-SO-), and piperazine ring proton environments. For example, the methoxy group typically resonates at δ 3.8–3.9 ppm in NMR .
- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H] peak matching calculated values) .
- X-ray crystallography : Resolves stereochemistry and packing interactions, though crystallization may require slow evaporation from acetonitrile .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Initial screening focuses on:
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using -labeled ligands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replace the 4-pentylphenyl group with electron-withdrawing (e.g., -CF) or bulky substituents to enhance target selectivity. For example, trifluoromethyl groups improve metabolic stability .
- Piperazine ring modification : Introduce methyl or acetyl groups to modulate lipophilicity and blood-brain barrier penetration .
- Sulfonyl group replacement : Test sulfonamide or carbamate analogs to reduce off-target effects .
Q. What mechanistic insights explain its interaction with enzymes like kinases or carbonic anhydrase?
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal:
- Hydrogen bonding : The sulfonyl group interacts with catalytic residues (e.g., Asn62 in carbonic anhydrase II) .
- Hydrophobic pockets : The 4-pentylphenyl group occupies nonpolar regions in kinase ATP-binding sites, enhancing binding affinity .
- Piperazine flexibility : Conformational changes enable adaptation to receptor cavities, as shown in serotonin receptor studies .
Q. How can contradictory biological data (e.g., varying IC50_{50}50 values across studies) be resolved?
Data discrepancies arise from:
- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance), temperature (37°C), and co-solvents (e.g., DMSO ≤ 0.1%) .
- Compound purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) .
- Cell line variability : Use isogenic cell models and confirm target expression (e.g., Western blot for kinase levels) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
